Physical and chemical properties of 2-Methyl-2-heptanol
Physical and chemical properties of 2-Methyl-2-heptanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-heptanol (CAS No. 625-25-2). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may be working with or exploring the applications of this tertiary alcohol. This document details the compound's properties, provides generalized experimental protocols for its synthesis and analysis, and discusses its known applications and toxicological profile. Despite a thorough review of scientific literature, there is currently limited to no publicly available information on the specific applications of 2-Methyl-2-heptanol in drug development or its modulation of biological signaling pathways.
Introduction
2-Methyl-2-heptanol is a branched-chain tertiary alcohol.[1] Its structure, featuring a hydroxyl group on a tertiary carbon, imparts specific chemical characteristics, such as resistance to oxidation under mild conditions, that differentiate it from primary and secondary alcohols.[1] This guide aims to consolidate the available scientific data on 2-Methyl-2-heptanol to facilitate its use in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Methyl-2-heptanol is presented below. The data has been compiled from various scientific databases and suppliers.
Table 1: General and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-methylheptan-2-ol | [2] |
| Synonyms | 2-Heptanol, 2-methyl-; n-Amyl dimethyl carbinol | [2][3] |
| CAS Number | 625-25-2 | [2][4] |
| Molecular Formula | C₈H₁₈O | [2][4] |
| Molecular Weight | 130.23 g/mol | [2][4] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Mild alcohol odor | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 155-157 °C at 760 mmHg | [5] |
| 162 °C | [5] | |
| Melting Point | -50.4 °C | [5] |
| Density | 0.82 g/mL | [5] |
| Vapor Pressure | 0.624 mmHg at 30 °C | [2] |
| Flash Point | 60.6 °C | [5] |
| Refractive Index | 1.427 | [5] |
| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | [1] |
Chemical Reactivity
As a tertiary alcohol, 2-Methyl-2-heptanol exhibits characteristic chemical reactivity.
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Oxidation: It is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols. Strong oxidizing agents can cleave the carbon-carbon bonds.
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Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes, primarily 2-methyl-2-heptene and 2-methyl-1-heptene.
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Esterification: It can react with carboxylic acids or their derivatives to form esters.[1]
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Substitution: The hydroxyl group can be substituted by halides in the presence of strong acids.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of 2-Methyl-2-heptanol. These are based on standard organic chemistry laboratory techniques for similar compounds and should be adapted and optimized for specific laboratory conditions.
Synthesis of 2-Methyl-2-heptanol
4.1.1. Grignard Reaction
This is a common method for the synthesis of tertiary alcohols.[6][7] The reaction involves the addition of a Grignard reagent (in this case, methylmagnesium bromide) to a ketone (2-heptanone).
Caption: Synthesis of 2-Methyl-2-heptanol via Grignard reaction.
Procedure:
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
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Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-heptanone in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction may occur.
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Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.
4.1.2. Reduction of a Ketone
While this method is more commonly used for producing secondary alcohols, it is a potential synthetic route.[1]
Caption: Reduction of 2-Heptanone to a secondary alcohol.
Note: The direct reduction of a ketone like 2-heptanone will yield the secondary alcohol, 2-heptanol, not the tertiary alcohol 2-methyl-2-heptanol. To obtain the tertiary alcohol, a different starting material or a multi-step synthesis would be required.
Analytical Methods
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like 2-Methyl-2-heptanol.
Caption: General workflow for GC-MS analysis.
Procedure:
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Sample Preparation: Prepare a dilute solution of 2-Methyl-2-heptanol in a volatile organic solvent (e.g., hexane or dichloromethane).
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GC Conditions:
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Column: A non-polar capillary column (e.g., DB-5ms) is suitable.
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Injector Temperature: 250 °C.
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Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
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Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
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Ionization: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 200.
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-
Data Analysis: The mass spectrum of 2-Methyl-2-heptanol will show a characteristic fragmentation pattern. The molecular ion peak (m/z 130) may be weak or absent in tertiary alcohols.[8] Look for characteristic fragments resulting from alpha-cleavage. The mass spectrum can be compared to a library database (e.g., NIST) for confirmation.[9]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 2-Methyl-2-heptanol.
Procedure:
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Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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¹H NMR: The spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shifts, integration, and multiplicity of the signals will provide information about the structure. The hydroxyl proton signal may be a broad singlet and its chemical shift can vary with concentration and temperature.
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¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group will be in the range of 65-85 ppm.
Applications and Biological Activity
Currently, the primary documented applications of 2-Methyl-2-heptanol are as a solvent for resins and coatings and as a chemical intermediate in the synthesis of other organic compounds.[1][5] It is also used in the production of fragrances and flavors.[5]
A thorough search of scientific literature and databases reveals a significant lack of information regarding the use of 2-Methyl-2-heptanol in drug development or its interaction with specific biological signaling pathways. While it is mentioned as a potential solvent in the pharmaceutical industry, no specific examples of its use in drug formulations or as a pharmacologically active agent have been found.[1][5]
Toxicology and Safety
2-Methyl-2-heptanol is classified as a flammable liquid and causes serious eye damage.[2] It is also considered a neurotoxin.[2][3] In intraperitoneal lethal-dose studies in rats, it caused ataxia and changes in the liver, kidney, ureter, and bladder.[2][3] The LD50 in rats (intraperitoneal) is 170 mg/kg.[2][3] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles and gloves, should be followed when handling this compound.
Conclusion
This technical guide has summarized the available physical and chemical properties of 2-Methyl-2-heptanol, along with generalized protocols for its synthesis and analysis. While it has applications as a solvent and chemical intermediate, there is a notable absence of research into its potential pharmacological activities and its role in drug development. This presents an opportunity for future research to explore the biological effects of this tertiary alcohol and its derivatives.
References
- 1. Buy 2-Methyl-2-heptanol | 625-25-2 [smolecule.com]
- 2. 2-Methyl-2-heptanol | C8H18O | CID 12242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-heptanol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. homework.study.com [homework.study.com]
- 7. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. GCMS Section 6.10 [people.whitman.edu]
- 9. 2-Heptanol, 2-methyl- [webbook.nist.gov]
